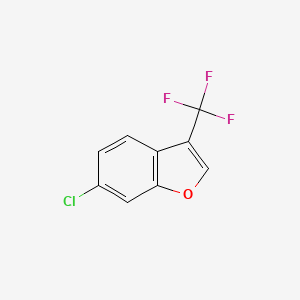

6-Chloro-3-(trifluoromethyl)benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3O/c10-5-1-2-6-7(9(11,12)13)4-14-8(6)3-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGDDELQCZSGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Chloro 3 Trifluoromethyl Benzofuran

Intrinsic Reactivity Profile of the Benzofuran (B130515) Heterocycle

The benzofuran ring system, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, possesses a distinct reactivity profile governed by the electronic characteristics of the heterocyclic portion. numberanalytics.com The oxygen atom in the furan ring significantly influences the molecule's electron distribution, making it a valuable scaffold for a variety of chemical transformations. numberanalytics.com

Generally, the benzofuran nucleus is reactive toward electrophiles. researchgate.net Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are common transformations for the benzofuran core. numberanalytics.comresearchgate.net The most reactive site for electrophilic attack is typically the C2 position of the furan ring due to its higher electron density. The C2=C3 double bond is also susceptible to reactions like photochemical cycloaddition. researchgate.net Furthermore, the benzofuran structure can act as a coupling partner in various transition metal-catalyzed reactions, including Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of carbon-carbon bonds. numberanalytics.com

Electronic and Steric Influence of the 6-Chloro Substituent on Benzofuran Reactivity

The chlorine atom at the 6-position of the benzofuran ring exerts a dual electronic effect. It is an electron-withdrawing group through induction due to its electronegativity, which deactivates the benzene portion of the heterocycle towards electrophilic aromatic substitution compared to an unsubstituted ring. Concurrently, it has a weak electron-donating effect through resonance via its lone pairs, which directs incoming electrophiles to the ortho and para positions (C5 and C7, respectively).

In the context of cross-coupling reactions, aryl chlorides are notably less reactive than their bromide and iodide counterparts. nih.gov However, significant advances in catalyst development have enabled their use as effective electrophilic partners. nih.gov Specialized palladium catalysts, often employing bulky electron-rich phosphine (B1218219) ligands, are required to activate the relatively inert C-Cl bond for reactions like carboamination and carboetherification. nih.gov

Table 1: Influence of the 6-Chloro Substituent

| Effect Type | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect | Electron-withdrawing (-I) | Deactivates the benzene ring towards electrophilic attack. |

| Resonance Effect | Electron-donating (+R) | Directs incoming electrophiles to positions 5 and 7. |

| Steric Effect | Minimal | The chloro group is relatively small and does not significantly hinder access to adjacent positions. |

| Reactivity in Cross-Coupling | Low | Requires specialized, highly active palladium catalysts for efficient transformation. nih.gov |

Impact of the 3-Trifluoromethyl Group on Aromaticity, Electronic Density, and Reaction Pathways

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the 6-chloro-3-(trifluoromethyl)benzofuran molecule is substantial.

Electronic Density : The high electronegativity of the three fluorine atoms causes a strong inductive pull of electron density away from the ring system. vaia.comtcichemicals.com This effect significantly deactivates the entire molecule, making it much less nucleophilic and therefore less reactive towards electrophiles. vaia.comyoutube.com The deactivation is particularly pronounced at the furan ring, specifically at the C2 position.

Aromaticity and Reaction Pathways : While the CF3 group is attached to the furan portion, its deactivating effect extends to the benzene ring. For electrophilic aromatic substitution, the CF3 group is strongly meta-directing. vaia.comyoutube.com However, its position at C3 primarily serves to withdraw electron density from the C2=C3 double bond, making electrophilic attack at C2 highly unfavorable. The electron-withdrawing nature of the CF3 group can, however, facilitate nucleophilic attack on the benzofuran ring under certain conditions. acs.org It also increases the acidity of the proton at the C2 position, which could allow for selective deprotonation followed by reaction with an electrophile. tcichemicals.com The CF3 group itself is known for being exceptionally stable and robust under a wide range of reaction conditions. tcichemicals.com

Table 2: Effects of the 3-Trifluoromethyl Substituent

| Property | Description | Consequence for Reactivity |

|---|---|---|

| Electronic Effect | Strong electron-withdrawal (-I) | Severe deactivation of the entire ring system towards electrophilic attack. vaia.com |

| Reactivity of Furan Ring | Reduces electron density at C2 | Inhibits electrophilic addition/substitution at the C2 position. |

| Acidity of C2-H | Increases acidity | Enables potential functionalization via deprotonation-alkylation. tcichemicals.com |

| Chemical Stability | High | The C-F bonds are very strong, making the CF3 group unreactive under many conditions. tcichemicals.comacs.org |

Derivatization Strategies for this compound

The presence of two distinct functional groups, the chlorine atom and the trifluoromethyl moiety, on the benzofuran scaffold allows for a range of derivatization strategies targeting different parts of the molecule.

Functionalization at the remaining positions (C2, C4, C5, C7) is challenging due to the electronic properties of the existing substituents.

Position C2 : Direct electrophilic attack is disfavored. However, the increased acidity of the C2 proton due to the adjacent CF3 group presents an opportunity for functionalization via metallation (using a strong base) followed by quenching with an electrophile. tcichemicals.com

Positions C4, C5, and C7 : These positions on the benzene ring are deactivated towards electrophilic aromatic substitution. Any such reaction would likely require harsh conditions. The directing effects of the 6-chloro group (ortho, para-directing to C5 and C7) and the fused furan ring would compete, potentially leading to mixtures of products.

While the trifluoromethyl group is generally robust, certain transformations can be achieved under specific conditions.

Nucleophilic Substitution : Reactions of aromatic trifluoromethyl groups with nucleophiles are known but often require harsh conditions or additional activating groups on the aromatic ring. acs.org

C-F Bond Transformation : Selective transformation of a C-F bond within the CF3 group is difficult but can be accomplished with carefully chosen reagents. For instance, Lewis acids like boron tribromide have been used to achieve selective C-F transformations without damaging other reactive functional groups. tcichemicals.com

Hydrolysis : Conversion of the -CF3 group to a carboxylic acid (-COOH) is a possible transformation, though it typically requires extreme conditions such as heating with concentrated sulfuric acid. acs.org

The chlorine atom at C6 serves as a versatile handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. Though less reactive than other aryl halides, aryl chlorides can be effectively utilized with modern catalytic systems. nih.gov

Table 3: Potential Cross-Coupling Reactions at the C6 Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acids | Pd(OAc)2 / S-Phos nih.gov | Biaryl or styrenyl derivatives |

| Buchwald-Hartwig Amination | Amines | Pd-based catalyst with phosphine ligands | Aryl amine derivatives |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalysts | Aryl-alkyne derivatives |

| Nitro-dehalogenation | Sodium Nitrite (NaNO2) | Pd2(dba)3 / Ligand 1 nih.gov | Nitro-substituted benzofuran |

| Formylation | 1,3-dioxolane | Nickel and photoredox catalysis princeton.edu | Formyl-substituted benzofuran |

| Halogen Exchange | Halide salts | Copper, Nickel, or Palladium catalysts rsc.org | Other halogenated benzofurans |

These derivatization strategies highlight the synthetic utility of this compound as a building block for more complex molecules, leveraging the distinct reactivity of its substituent groups.

Mechanistic Studies of Key Chemical Reactions Involving this compound Analogues

The reactivity of the benzofuran ring system is significantly influenced by the nature and position of its substituents. In analogues of this compound, the electron-withdrawing properties of both the chloro and trifluoromethyl groups play a crucial role in directing the outcomes of various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution in benzofurans typically occurs preferentially at the C2 or C3 position of the furan ring, which is more electron-rich compared to the benzene ring. youtube.com The stability of the resulting intermediate, a sigma complex (or arenium ion), determines the regioselectivity of the reaction. stackexchange.com

Attack at C2: When an electrophile attacks the C2 position, the positive charge in the intermediate can be delocalized over the benzene ring, analogous to a stable benzyl (B1604629) carbocation. stackexchange.com

Attack at C3: Attack at the C3 position allows the positive charge to be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com

For an analogue of this compound, the powerful electron-withdrawing trifluoromethyl (-CF3) group at the C3 position strongly deactivates the furan ring towards electrophilic attack. This deactivation makes substitution on the furan ring significantly more difficult compared to unsubstituted benzofuran. Any potential electrophilic attack would be directed away from the C2 position due to the potent inductive effect of the adjacent -CF3 group.

Consequently, electrophilic substitution would be more likely to occur on the benzene ring, guided by the chloro substituent. The chlorine atom at C6, being an ortho-, para-director, would direct incoming electrophiles to the C5 and C7 positions.

A specific example of electrophilic substitution is halogenation. Studies on the bromination and chlorination of various benzofuran derivatives have shown that the reaction can proceed through the formation of an adduct between the halogen and the benzofuran. rsc.orgrsc.org This adduct can then decompose to yield the ring-halogenated product. rsc.orgrsc.org The mechanism involves an initial electrophilic attack by the halogen to form a charged intermediate, which then loses a proton to restore aromaticity. researchgate.net

Nucleophilic Aromatic Substitution

Simple aryl halides are generally resistant to nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate this reaction via an addition-elimination mechanism. libretexts.org This mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily lost.

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

In analogues of this compound, the presence of both the chloro and trifluoromethyl groups activates the benzene ring for nucleophilic aromatic substitution. The chlorine atom at the C6 position can act as a leaving group. The strong electron-withdrawing nature of the substituents helps to stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. Nucleophilic attack would be favored at the C6 position, leading to the displacement of the chloride ion.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C6 position of the benzofuran ring serves as a functional handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, in a palladium-catalyzed Sonogashira coupling, the mechanism typically involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzofuran analogue to form a Pd(II) complex.

Transmetalation: In a copper co-catalyzed cycle, a terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This species then transfers the alkyne group to the palladium center. nih.gov

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then enter another cycle. acs.org

Similarly, palladium-catalyzed Suzuki coupling reactions with aryl boronic acids would follow a comparable mechanistic pathway involving oxidative addition, transmetalation, and reductive elimination to form a C-C bond at the C6 position. acs.org

The table below summarizes the key mechanistic features of these reactions for benzofuran analogues.

| Reaction Type | Key Mechanistic Steps | Role of Substituents (-Cl, -CF3) | Intermediate Species |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 1. Formation of sigma complex (arenium ion) 2. Deprotonation to restore aromaticity | -CF3 deactivates the furan ring. -Cl directs electrophiles to C5/C7 on the benzene ring. | Sigma Complex (Arenium Ion) |

| Nucleophilic Aromatic Substitution | 1. Nucleophilic addition to form a stabilized carbanion 2. Elimination of the leaving group (Cl-) | -CF3 and -Cl activate the benzene ring by stabilizing the negative charge of the intermediate. | Meisenheimer Complex |

| Palladium-Catalyzed Cross-Coupling | 1. Oxidative Addition of Pd(0) 2. Transmetalation 3. Reductive Elimination | -Cl at C6 acts as the leaving group/site for oxidative addition. | Organopalladium(II) Complex |

Theoretical and Computational Investigations Applied to 6 Chloro 3 Trifluoromethyl Benzofuran

Reaction Mechanism Elucidation through Computational Chemistry

Transition State Analysis for Synthetic Pathways

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Transition state (TS) analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy and, consequently, the rate of the reaction.

For the synthesis of substituted benzofurans, several pathways exist, including intramolecular cyclizations. For instance, a common route involves the cyclization of ortho-alkynylphenols. nih.gov Computational methods, particularly Density Functional Theory (DFT), can be employed to model these complex reactions. By calculating the energies of reactants, intermediates, products, and transition states, a detailed energy profile of the reaction pathway can be constructed. This analysis helps in:

Identifying the Rate-Determining Step: The step with the highest activation energy is identified, which is the primary target for optimization.

Evaluating Catalyst Effects: The influence of different catalysts on the activation energy can be simulated, aiding in the selection of the most efficient one. For example, computational studies can elucidate the role of palladium or indium(III) catalysts in promoting hydroalkoxylation reactions. nih.gov

Understanding Regioselectivity: In cases where multiple products can be formed, TS analysis can predict which pathway is energetically more favorable, thus explaining the observed product distribution.

While specific transition state analyses for the synthesis of 6-Chloro-3-(trifluoromethyl)benzofuran are not extensively published, the principles are broadly applied to benzofuran (B130515) synthesis, such as in palladium-catalyzed intramolecular C-H oxygenation or acid-catalyzed cyclodehydration. nih.gov

In Silico Ligand-Target Interaction Prediction Methodologies

In silico methods are essential in modern drug discovery for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net These computational techniques screen and prioritize compounds before they are synthesized, saving significant time and resources. researchgate.net

Molecular Docking Methodologies for Compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The primary goal is to forecast the binding mode and affinity, often expressed as a binding energy score. jazindia.com This method is widely used to identify potential drug candidates by screening large libraries of compounds against a specific biological target. nih.gov

For benzofuran derivatives, molecular docking has been successfully applied to explore their potential against various targets:

Anticancer Targets: Benzofuran hybrids have been docked into the active sites of proteins like matrix metalloproteinase (MMP-2) and vascular endothelial growth factor receptor 2 (VEGFR-2) to assess their anticancer potential. atmiyauni.ac.innih.gov

Antimicrobial Targets: Studies have used docking to investigate the interaction of benzofuran-triazine hybrids with bacterial enzymes like dihydrofolate reductase (DHFR), a key target in drug resistance. nih.gov

Enzyme Inhibition: The inhibitory mechanism of benzofuran derivatives against enzymes like acetylcholinesterase, relevant for Alzheimer's disease, has been explored through docking simulations. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. nih.gov The results, including binding energy and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), help rationalize the structure-activity relationship (SAR) of the compounds. sciforum.net

Molecular Dynamics Simulations for Binding Dynamics and Conformational Flexibility

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked complex and the conformational flexibility of both the ligand and the protein. nih.gov

Following a docking study, the most promising ligand-protein complexes are often subjected to MD simulations. These simulations can:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over the simulation period (typically nanoseconds), researchers can determine if the ligand remains stably bound in the active site. nih.gov

Analyze Hydrogen Bonds: MD simulations can monitor the formation and breaking of hydrogen bonds over time, identifying the most persistent and crucial interactions for binding. nih.gov

Calculate Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which helps in ranking potential inhibitors. nih.govnih.gov

Reveal Conformational Changes: These simulations show how the protein might change its shape to accommodate the ligand, or how the ligand itself might adopt different conformations within the binding pocket. nih.gov

For example, MD simulations have been used to confirm the stability of complexes between benzofuran derivatives and targets like histone lysine (B10760008) methyl transferase, providing deeper insight into the binding interactions identified through docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.commdpi.com The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic features, determine its activity. nih.gov

The QSAR modeling process involves:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors (numerical values representing different physicochemical properties) are calculated for each molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. derpharmachemica.commdpi.com

QSAR studies on benzofuran derivatives have been valuable for designing new, more potent compounds. researchgate.netnih.gov For instance, a 2D-QSAR model was successfully developed for a series of benzofuran-based vasodilators, identifying the key factors governing their pharmacological properties. mdpi.com Similarly, 3D-QSAR studies on dibenzofuran (B1670420) and other benzofuran derivatives have generated pharmacophore models that reveal the crucial structural features (e.g., hydrophobic groups, hydrogen bond acceptors) required for potent inhibitory activity against specific targets. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized. researchgate.net

Predictive Computational Tools in Compound Discovery and Optimization

The discovery and optimization of a new drug is a complex, lengthy, and expensive process. researchgate.net Predictive computational tools are integral to making this process more efficient by focusing resources on the most promising candidates. chemaxon.comnih.gov These tools encompass a range of methodologies that build upon the techniques described previously.

For a scaffold like this compound, the discovery and optimization workflow using computational tools would typically involve:

Lead Identification: Starting with a known active compound or a virtual library, computational methods can identify initial "hit" compounds. Techniques like molecular docking and pharmacophore modeling are used to screen large databases for molecules that are likely to bind to the target of interest. researchgate.net

Lead Optimization: Once a lead compound is identified, computational tools guide its chemical modification to improve properties like potency, selectivity, and pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov QSAR models can predict how changes to the molecule's structure will affect its activity, while ADMET prediction models can forecast its drug-like properties. researchgate.net

Virtual Screening: Predictive models, often built using machine learning algorithms like random forests or deep neural networks, can rapidly screen millions of virtual compounds. scispace.com This allows for the exploration of a vast chemical space to find novel structures with desired biological activity. scispace.com

Data-Driven Decisions: These computational frameworks provide a systematic way to curate data, build robust predictive models, and perform virtual screening, enabling data-driven decisions that accelerate the drug discovery pipeline. scispace.com

Ultimately, the goal of these predictive tools is to shorten the research and development cycle by identifying key factors for compound efficacy and safety as early as possible, thereby reducing the high attrition rates often seen in later stages of drug development. researchgate.net

Future Research Avenues and Challenges in the Study of 6 Chloro 3 Trifluoromethyl Benzofuran

Development of More Efficient and Sustainable Synthetic Strategies for Complex Benzofuran (B130515) Derivatives

The synthesis of highly functionalized benzofurans, such as 6-Chloro-3-(trifluoromethyl)benzofuran, remains an area of active development. Traditional methods often require harsh conditions or multi-step procedures, limiting their efficiency and sustainability. jocpr.com Future research must focus on developing novel synthetic protocols that are both efficient and environmentally benign.

Key avenues for exploration include:

Transition-Metal Catalysis: Expanding the utility of palladium, copper, gold, and ruthenium catalysts for domino or one-pot reactions can provide direct access to complex benzofurans from simple precursors. nih.gov For instance, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a powerful tool. nih.gov Developing heterogeneous catalysts, such as palladium nanoparticles, could further enhance sustainability by allowing for catalyst recycling and continuous flow processes. nih.gov

C–H Functionalization: Direct C–H bond activation and functionalization represent a highly atom-economical approach to building molecular complexity. hw.ac.uk Research into regioselective C–H arylation, alkylation, or halogenation of the benzofuran core, potentially using removable directing groups, could streamline the synthesis of analogues of this compound. researchgate.net

Green Chemistry Approaches: The exploration of alternative energy sources and solvents is crucial. Microwave-assisted synthesis, electrochemical methods, and the use of sustainable solvents like deep eutectic solvents can significantly reduce reaction times and environmental impact. nih.gov

Novel Cyclization Strategies: Investigating new tandem or cascade reactions that form the benzofuran ring while simultaneously installing key substituents is a promising direction. This could involve visible-light-induced cyclizations or acid-promoted tandem reactions to build the core structure efficiently. nih.govresearchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Benzofuran Derivatives

| Strategy | Catalyst/Reagent | Key Advantages | Challenges |

| Transition-Metal Catalysis | Pd, Cu, Au, Ru, Rh | High efficiency, broad substrate scope, domino reaction potential. | Catalyst cost, metal contamination in products, ligand sensitivity. |

| C–H Functionalization | Pd, Ru, directing groups | High atom economy, direct installation of functional groups. | Regioselectivity control, requirement for directing groups, harsh conditions. |

| Photoredox Catalysis | Visible light, photosensitizers | Mild reaction conditions, unique reactivity pathways. | Limited substrate scope, requirement for specialized equipment. |

| Electrochemical Synthesis | Electrode potential | Avoids chemical oxidants/reductants, high selectivity. | Substrate conductivity requirements, specialized cell setup. |

Exploration of Underexplored Reactivity and Transformation Pathways of Halogenated Trifluoromethylated Benzofurans

The reactivity of the this compound scaffold is dictated by the electronic properties of its substituents. The chlorine atom at the C6 position and the potent electron-withdrawing trifluoromethyl group at the C3 position significantly modulate the electron density of the heterocyclic system.

Future research should investigate:

Reactivity at the C2 Position: The C3 position is blocked by the trifluoromethyl group, making the C2 position the primary site for functionalization on the furan (B31954) ring. Its reactivity towards electrophiles will be diminished due to the CF3 group, but it remains a key site for metal-catalyzed C-H functionalization or reactions involving radical intermediates. hw.ac.uk

Transformations at the C-Cl Bond: The chloro substituent at C6 serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, and amino groups to build molecular diversity.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of both substituents may activate the benzene (B151609) ring towards NAS reactions, providing a pathway for introducing nucleophiles at positions ortho or para to the chlorine atom, a less common reactivity pattern for benzofurans.

Radical Reactions: The generation of alkyl radicals from sources like alkyl halides or carboxylic acids for the functionalization of N-heterocycles has seen significant interest. Exploring similar radical C-H functionalization pathways for electron-deficient systems like this compound could unlock novel transformations.

Advanced SAR Studies Utilizing Integrated Experimental and High-Throughput Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. nih.govnih.gov For a scaffold like this compound, a systematic exploration of how structural modifications impact biological activity is essential. Future research will increasingly rely on an integrated approach combining computational modeling with experimental validation.

Key areas for advancement include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can help predict the biological activity of newly designed analogues. These models can quantify the steric and electronic contributions of substituents at various positions on the benzofuran ring.

Molecular Docking: In silico docking studies can predict the binding modes of benzofuran derivatives within the active sites of biological targets, such as enzymes or receptors. This allows for the rational design of compounds with improved binding affinity and selectivity.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for a desired biological effect can guide the design of new lead compounds based on the this compound core.

High-Throughput Screening (HTS): Combining computational pre-screening with experimental HTS allows for the rapid evaluation of large libraries of benzofuran analogues, accelerating the discovery of potent and selective bioactive molecules.

Table 2: Integrated Workflow for Advanced SAR Studies

| Step | Method | Objective |

| 1. Initial Screening | In vitro biological assays | Identify initial hit compounds from a small, diverse library. |

| 2. Computational Modeling | Molecular Docking, 3D-QSAR | Elucidate potential binding modes and build predictive activity models. |

| 3. Rational Design | Pharmacophore modeling, scaffold hopping | Design a focused library of next-generation analogues with predicted high activity. |

| 4. Synthesis | Efficient and modular synthetic routes | Synthesize the designed library of compounds. |

| 5. Experimental Validation | In vitro and in vivo testing | Confirm biological activity and evaluate pharmacokinetic properties. |

| 6. Iterative Refinement | Feedback loop to Step 2 | Use new experimental data to refine computational models for the next design cycle. |

Design of Next-Generation Analogues with Tailored Chemical and Biological Properties

The unique combination of a chloro and a trifluoromethyl group makes this compound an attractive starting point for designing next-generation analogues with finely tuned properties. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the chlorine atom provides a site for further modification or can participate in halogen bonding.

Future design strategies should focus on:

Bioisosteric Replacement: Systematically replacing the chlorine atom with other halogens (F, Br, I) or hydrogen bond donors/acceptors to probe the effect on target interaction and selectivity. Similarly, the trifluoromethyl group could be replaced with other electron-withdrawing groups to modulate electronic properties.

Scaffold Decoration: Utilizing the C2 and C7 positions for introducing diverse functional groups to explore new chemical space and optimize interactions with biological targets.

Hybrid Molecules: Conjugating the benzofuran core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action, a strategy that has shown promise in developing anticancer agents. nih.gov

Addressing Challenges in Achieving High Regio- and Stereoselectivity in Benzofuran Functionalization

A persistent challenge in heterocyclic chemistry is the control of selectivity during synthetic transformations. For substituted benzofurans, achieving high regioselectivity in reactions like electrophilic substitution or C-H functionalization can be difficult. oregonstate.edu

Future research must address:

Regioselectivity: Classical methods like Friedel-Crafts acylation often yield mixtures of isomers. oregonstate.edu Developing new catalytic systems or leveraging directing groups that can precisely control functionalization at a single desired position (e.g., C2, C4, or C7) on the benzofuran ring is a critical goal. The inherent electronic biases of the this compound system need to be thoroughly understood to predict and control reaction outcomes.

Stereoselectivity: As benzofuran derivatives are explored for increasingly complex biological applications, the control of stereochemistry becomes paramount. The development of asymmetric catalytic methods for reactions such as cyclizations or functionalizations that create chiral centers is essential for producing enantiomerically pure compounds.

Perspectives on the Broader Impact of Halogenated Trifluoromethylated Heterocycles in Chemical Science and Interdisciplinary Research

The study of molecules like this compound extends beyond the synthesis of a single compound. It contributes to a broader understanding of the role that halogenation and trifluoromethylation play in modern chemical and biological sciences.

The broader implications include:

Medicinal Chemistry: The trifluoromethyl group is a key component in many modern pharmaceuticals, valued for its ability to improve metabolic stability and cell permeability. nih.gov Halogens are also critical for modulating pharmacokinetic properties and can form specific halogen bonds with biological targets. Understanding the interplay of these groups on a rigid heterocyclic scaffold provides valuable data for rational drug design.

Agrochemicals: Many successful herbicides and pesticides incorporate halogenated and fluorinated heterocyclic motifs. Research in this area can lead to the development of more potent and selective crop protection agents.

Materials Science: Benzofuran derivatives have been explored for applications as organic electronic materials, dyes, and fluorescent probes. The introduction of heavy atoms like chlorine and electron-withdrawing groups like trifluoromethyl can tune the photophysical and electronic properties of these materials, opening up new possibilities in materials science.

Q & A

Q. What are the optimal synthetic routes for preparing 6-chloro-3-(trifluoromethyl)benzofuran, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound derivatives typically involves halogenation and trifluoromethylation steps. For example, one-pot pseudo three-component methods using alkoxy-substituted precursors under acidic conditions yield chlorinated benzofurans with ~52% efficiency . To improve yields:

- Optimize stoichiometry of chlorinating agents (e.g., POCl₃ or SOCl₂) and trifluoromethyl sources (e.g., CF₃Cu).

- Use tetrahydrofuran (THF) as a solvent for Grignard reagent compatibility, ensuring controlled temperature (-5°C to 0°C) to prevent side reactions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize degradation.

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions using chemical shifts. For example, the trifluoromethyl group (CF₃) typically causes upfield shifts (~δ 120–125 ppm in ¹³C NMR), while chloro substituents influence aromatic protons (δ 6.8–7.5 ppm in ¹H NMR) .

- IR Spectroscopy : Confirm C-Cl stretching (550–850 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.56 for C₆H₂ClF₃N₄ derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound under catalytic conditions?

- Methodological Answer : Discrepancies in catalytic behavior (e.g., Suzuki coupling vs. oxidation) may arise from ligand choice or solvent polarity. To address this:

- Compare Pd(PPh₃)₄ (electron-rich) vs. Pd(OAc)₂ (electron-poor) catalysts in cross-coupling reactions.

- Use computational tools (DFT) to model transition states and identify steric/electronic barriers from the CF₃ group .

- Validate findings with kinetic studies (e.g., variable-temperature NMR) to track intermediate stability .

Q. How can electrochemical methods be leveraged for functionalizing this compound?

- Methodological Answer : Electrochemical intramolecular cyclization offers a green alternative for selenylation or alkoxylation:

- Employ a Pt anode and Ag/AgCl reference electrode in acetonitrile with Na₂SeO₃ as a selenium source.

- Optimize voltage (1.5–2.0 V) to prevent overoxidation of the benzofuran core.

- Achieve ~71% yield for selenyl derivatives, confirmed by ¹H NMR coupling patterns (e.g., dt, J = 12.5 Hz) .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Use ADMET prediction tools (e.g., SwissADME) to estimate logP (lipophilicity) and BBB permeability. The CF₃ group increases logP (~3.5), suggesting moderate solubility.

- Perform molecular docking (AutoDock Vina) to screen interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., chloro-substituted positions) .

- Validate in vitro with hepatic microsome assays to correlate computational predictions with experimental half-life (t₁/₂) .

Data Analysis and Validation

Q. How should researchers address discrepancies in toxicity profiles between this compound and its structural analogs?

- Methodological Answer :

- Conduct comparative in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) for the target compound vs. chlorodibenzofurans. Note that polychlorinated analogs exhibit higher bioaccumulation risks .

- Analyze QSAR models to correlate chlorine/CF₃ substituents with oxidative stress markers (e.g., ROS levels).

- Cross-reference with environmental persistence data (e.g., Henry’s law constants) from chlorinated dibenzofuran studies .

Synthetic and Mechanistic Challenges

Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) to induce stereochemistry.

- Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃).

- Address steric hindrance from the CF₃ group by optimizing catalyst loading (5–10 mol%) and reaction time .

Application-Oriented Research

Q. How can this compound be integrated into drug discovery pipelines?

- Methodological Answer :

- Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. The chloro group enhances π-π stacking with ATP-binding pockets.

- Modify the benzofuran core with bioisosteres (e.g., replacing Cl with Br) to improve binding affinity.

- Validate hits in 3D tumor spheroid models to assess penetration efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.